molecular formula C13H11FO2 B6373145 3-Fluoro-4-(2-methoxyphenyl)phenol CAS No. 1261943-87-6

3-Fluoro-4-(2-methoxyphenyl)phenol

Cat. No.: B6373145
CAS No.: 1261943-87-6
M. Wt: 218.22 g/mol
InChI Key: NOPVDKNYUZWHBC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyphenyl)phenol is a fluorinated phenolic compound characterized by a methoxy-substituted phenyl ring at the 4-position and a fluorine atom at the 3-position of the phenol core. Fluorinated phenols are frequently explored in medicinal chemistry and materials science due to their enhanced stability, bioavailability, and electronic properties imparted by fluorine substitution .

Properties

IUPAC Name

3-fluoro-4-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVDKNYUZWHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684151
Record name 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-87-6
Record name 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-methoxyphenyl)phenol can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Biphenyl derivatives without the hydroxyl group.

    Substitution: Various substituted biphenyl compounds depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyphenyl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity to these targets, leading to specific biological effects. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Positional Isomers: 4-(3-Fluoro-4-methoxyphenyl)phenol (CAS 1136617-28-1)
  • Structure : The methoxy group is located at the 4-position of the fluorophenyl ring, differing from the target compound’s 2-methoxyphenyl substitution.
  • Impact: Positional isomerism affects steric and electronic interactions.
Heterocyclic Derivatives: 3-Fluoro-4-(pyrrol-1-yl)phenol
  • Structure : Replaces the 2-methoxyphenyl group with a pyrrole ring.
  • Impact : The pyrrole moiety introduces nitrogen-based hydrogen bonding and π-π stacking capabilities, making it suitable for liquid crystal applications. The fluorine atom stabilizes the aromatic system, enhancing thermal stability .
Piperidine Derivatives: 3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol
  • Structure : Incorporates a piperidine ring substituted with an isobutyl group.
  • Impact : The bulky piperidine group increases lipophilicity (logP) and may improve blood-brain barrier penetration, relevant for central nervous system-targeted drugs .
Trifluoromethyl Analog: 3-Fluoro-4-(trifluoromethyl)phenol (CAS 219581-07-4)
  • Structure : Substitutes the 2-methoxyphenyl group with a trifluoromethyl (-CF₃) group.
  • Impact: The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the phenol (increasing acidity) and enhancing resistance to oxidative degradation .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight Key Substituent Notable Properties
3-Fluoro-4-(2-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.22 2-Methoxyphenyl Moderate lipophilicity; electron-donating
4-(3-Fluoro-4-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.22 4-Methoxyphenyl Enhanced planarity; higher melting point
3-Fluoro-4-(pyrrol-1-yl)phenol C₁₀H₈FNO 177.18 Pyrrole Liquid crystal behavior; thermal stability
3-Fluoro-4-(trifluoromethyl)phenol C₇H₄F₄O 180.10 Trifluoromethyl High acidity (pKa ~6.5); oxidative stability

Notes:

  • Lipophilicity: Methoxy and alkyl groups (e.g., isobutyl in piperidine derivatives) increase logP, while polar groups (e.g., sulfinyl in 3-Fluoro-4-(methylsulfinyl)phenol) reduce it .
  • Acidity: Fluorine and trifluoromethyl groups lower pKa values by stabilizing the phenoxide ion via electron withdrawal .

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